molecular formula C16H15ClN4O5S B14000360 2-[2-(4-Acetamidobenzene-1-sulfonyl)hydrazinyl]-N-(3-chlorophenyl)-2-oxoacetamide CAS No. 53118-39-1

2-[2-(4-Acetamidobenzene-1-sulfonyl)hydrazinyl]-N-(3-chlorophenyl)-2-oxoacetamide

Cat. No.: B14000360
CAS No.: 53118-39-1
M. Wt: 410.8 g/mol
InChI Key: WAZUNRAJSBBOKB-UHFFFAOYSA-N
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Description

N-[4-[[[(3-chlorophenyl)carbamoylformyl]amino]sulfamoyl]phenyl]acetamide is a complex organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, a carbamoylformyl group, and a sulfamoyl group attached to a phenyl ring, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[[[(3-chlorophenyl)carbamoylformyl]amino]sulfamoyl]phenyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-chlorophenyl isocyanate with formamide to form the carbamoylformyl intermediate. This intermediate is then reacted with 4-aminobenzenesulfonamide under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and pH, are meticulously monitored to optimize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

N-[4-[[[(3-chlorophenyl)carbamoylformyl]amino]sulfamoyl]phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[4-[[[(3-chlorophenyl)carbamoylformyl]amino]sulfamoyl]phenyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-[[[(3-chlorophenyl)carbamoylformyl]amino]sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-hydroxyphenyl)acetamide: Similar in structure but with a hydroxyl group instead of a sulfamoyl group.

    N-(4-chlorophenyl)acetamide: Lacks the carbamoylformyl and sulfamoyl groups, making it less complex.

    N-(3-chloro-4-methoxyphenyl)acetamide: Contains a methoxy group instead of a sulfamoyl group.

Uniqueness

N-[4-[[[(3-chlorophenyl)carbamoylformyl]amino]sulfamoyl]phenyl]acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfamoyl group, in particular, enhances its solubility and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

53118-39-1

Molecular Formula

C16H15ClN4O5S

Molecular Weight

410.8 g/mol

IUPAC Name

2-[2-(4-acetamidophenyl)sulfonylhydrazinyl]-N-(3-chlorophenyl)-2-oxoacetamide

InChI

InChI=1S/C16H15ClN4O5S/c1-10(22)18-12-5-7-14(8-6-12)27(25,26)21-20-16(24)15(23)19-13-4-2-3-11(17)9-13/h2-9,21H,1H3,(H,18,22)(H,19,23)(H,20,24)

InChI Key

WAZUNRAJSBBOKB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C(=O)NC2=CC(=CC=C2)Cl

Origin of Product

United States

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